1-(Piperazin-2-yl)ethenol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperazin-2-ylethenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)6-4-7-2-3-8-6;;/h6-9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWFIIFADRERBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CNCCN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Strategies and Methodologies for 1 Piperazin 2 Yl Ethenol Dihydrochloride
Precursor Chemistry and Reaction Pathway Design
The design of a synthetic route begins with the selection of appropriate precursors and a thorough understanding of the reaction mechanisms involved. For piperazine-based targets, the core strategy often revolves around the functionalization of the piperazine (B1678402) ring.
The piperazine ring, with its two secondary amine nitrogens, is highly nucleophilic, making it an excellent substrate for alkylation reactions. mdpi.com N-alkylation via nucleophilic substitution is a fundamental method for introducing side chains onto the piperazine core. nih.gov This typically involves reacting piperazine with an alkyl halide, such as an alkyl chloride or bromide. nih.gov
A key challenge in the alkylation of piperazine is controlling the degree of substitution. Since both nitrogen atoms are reactive, the reaction can yield both mono- and di-alkylated products. To selectively synthesize the mono-substituted derivative, a large excess of piperazine is often employed. mdpi.com This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, thus minimizing the formation of the di-substituted byproduct. mdpi.com
Alternatively, piperazine monohydrochloride can be used as a starting material. With one nitrogen atom protonated and rendered non-nucleophilic, the alkylation can be directed to the free secondary amine, offering a pathway to mono-functionalization. The choice between using piperazine free base in excess or employing its monohydrochloride salt depends on the specific reagents, reaction conditions, and desired outcome of the synthesis.
The introduction of a hydroxyethyl (B10761427) group onto the piperazine nitrogen is commonly achieved by using a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. nih.govgoogle.com The reaction proceeds through a standard S_N2 mechanism, where the nucleophilic piperazine nitrogen attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. This direct alkylation results in the formation of a C-N bond and yields a 1-(2-hydroxyethyl)piperazine derivative. nih.govgoogle.com
The formation of an ethenol (vinyl alcohol) moiety directly from a haloethanol in this context is not the typically observed outcome, as the reaction strongly favors nucleophilic substitution to form the stable alcohol product. The resulting hydroxyethyl group, however, is a versatile chemical handle that can be further modified in subsequent synthetic steps if required. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a better leaving group for further substitution reactions.
Optimized Reaction Conditions and Parameters
The efficiency and success of the synthesis are critically dependent on the optimization of reaction conditions. Factors such as solvent, temperature, and reagent stoichiometry must be carefully controlled to maximize yield and purity. mdpi.com
The choice of solvent is crucial as it can significantly influence the reaction rate and outcome of N-alkylation reactions. The selection depends on the solubility of the reactants and the nature of the transition state. Polar aprotic solvents like acetonitrile (B52724) can be effective for S_N2 reactions. nih.gov Polar protic solvents, such as ethanol (B145695) and methanol, are also commonly used, as they are effective at solvating the reactants and are suitable for reactions conducted at elevated temperatures. google.comlew.ro In some syntheses, a mixture of solvents, like ethanol and water, may be employed to achieve optimal solubility and reactivity. researchgate.net The table below summarizes various solvents used in related piperazine alkylation reactions.
| Solvent | Reactants | Temperature | Observations |
| Ethanol | Piperazine derivative, Alkyl isothiocyanate | Reflux | Effective for forming the desired product. lew.ro |
| Ethanol | Piperazine, 2-(2-chloroethoxy)ethanol (B196239) | Reflux (75-82 °C) | Preferred solvent for the alkylation reaction. google.com |
| Acetonitrile | Phenylpiperazine, 2-bromoethanol | 90 °C | Effective for the synthesis of hydroxyethyl piperazine derivatives. nih.gov |
| Toluene | Piperazine derivative, Aryl halide | Not specified | Used in S_NAr reactions for N-arylpiperazine synthesis. nih.gov |
| Dichloromethane | 3-bromobenzanthrone, 1-(2-phenylethyl)piperazine | Not specified | Used as an eluent in purification, indicating product solubility. mdpi.com |
| Methanol | Substituted ethanone (B97240) hydrochloride | Not specified | Used for reduction reactions to form ethanol derivatives. prepchem.com |
| Water | Not specified | Not specified | Can be used in combination with organic solvents. researchgate.net |
Temperature is a critical parameter for controlling the rate of reaction. Many piperazine alkylations are performed under reflux conditions, utilizing the boiling point of the chosen solvent to maintain a consistent and elevated temperature, thereby increasing the reaction rate. google.comlew.romdpi.com For example, the reaction of piperazine-N-monocarboxylic acid with 2-(2-chloroethoxy)ethanol in ethanol is conducted at its reflux temperature of 75-82 °C. google.com Similarly, the synthesis of other derivatives has been optimized at temperatures ranging from 80 °C to 120 °C. researchgate.net While most lab-scale syntheses are conducted at atmospheric pressure, industrial-scale processes might utilize elevated pressure to increase reaction temperatures beyond the solvent's normal boiling point, potentially shortening reaction times. researchgate.net
| Temperature | Reaction Details | Outcome |
| Reflux | 2-[4-(4-nitrophenyl)piperazin-1- yl]acetohydrazide and aldehyde in ethanol. lew.ro | Reaction completion monitored by TLC. |
| Reflux | 3-bromobenzanthrone and 1-(2-phenylethyl)piperazine in triethylamine. mdpi.com | Reaction completed in 5-6 hours. |
| 90 °C | 1-phenylpiperazine and 2-bromoethanol in acetonitrile. nih.gov | Reaction carried out in a closed vessel for 20 hours. |
| 75-82 °C | Piperazine derivative and 2-(2-chloroethoxy)ethanol in ethanol. google.com | Optimal temperature for the alkylation. |
| 100 °C | Optimization studies for related piperazine syntheses. researchgate.net | Found to be an effective temperature for high yield. |
As previously mentioned, controlling the stoichiometry of the reactants is essential for directing the reaction towards the desired product and maximizing efficiency. In the case of piperazine alkylation, preventing di-alkylation is a primary concern. A common strategy is to use a significant excess of piperazine relative to the alkylating agent. mdpi.com This ensures that the concentration of unreacted piperazine remains high throughout the reaction, making it statistically more probable for the alkylating agent to react with an unsubstituted piperazine molecule. For instance, in the synthesis of Venetoclax, an 8-fold excess of piperazine was used to minimize the formation of the double addition product. mdpi.com In other syntheses, molar ratios of the piperazine derivative to the alkylating agent are closer to 1:1.5 or 1:1.1, often when side reactions are less of a concern or when other control measures are in place. nih.govmdpi.com
| Piperazine Component | Alkylating Agent | Molar Ratio (Piperazine:Alkylating Agent) | Purpose/Observation |
| Unprotected Piperazine | 102 (Venetoclax precursor) | 8 : 1 | To minimize the formation of the di-substituted product. mdpi.com |
| 1-phenylpiperazine | 2-bromoethanol | 1 : 1.1 | A slight excess of the alkylating agent was used. nih.gov |
| 1-(2-phenylethyl)piperazine | 3-bromobenzanthrone | 1.5 : 1 | An excess of the piperazine component was used. mdpi.com |
| Piperazine-N-monocarboxylic acid | 2-(2-chloroethoxy)ethanol | 1 : 0.4 (in portions) | The alkylating agent was added portion-wise. google.com |
Catalytic Approaches for Enhanced Ethenol Formation and Selectivity
Catalytic methods play a crucial role in the synthesis of piperazine derivatives, offering pathways to increased efficiency and selectivity. While direct catalytic formation of the ethenol moiety on a pre-existing piperazine ring is not extensively documented, related catalytic strategies for the synthesis and functionalization of the piperazine core are highly relevant.
Palladium-catalyzed reactions, for instance, have been instrumental in the modular synthesis of highly substituted piperazines. acs.org These processes often involve the coupling of various components under mild conditions, providing excellent regio- and stereochemical control. acs.org For the synthesis of C-substituted piperazines, iridium-based catalysts have been employed in atom-economical [3+3]-cycloadditions of imines, yielding complex piperazine structures with high diastereoselectivity. nih.govacs.org Such catalytic systems could potentially be adapted to introduce or modify an ethenol precursor substituent on the piperazine ring.
Furthermore, copper-catalyzed reactions using Stannyl Amine Protocol (SnAP) reagents have emerged as a powerful tool for the synthesis of C-substituted piperazines from aldehydes. ethz.ch This method is operationally simple and provides one-step access to a variety of functionalized piperazines. ethz.ch The development of a catalytic version of this process has expanded its substrate scope and laid the groundwork for enantioselective syntheses through the use of chiral ligands. ethz.ch
Recent advancements in photoredox catalysis have also opened new avenues for the C–H functionalization of piperazines. mdpi.comnsf.gov These methods allow for the direct introduction of aryl, vinyl, and other groups onto the piperazine core under mild conditions, potentially offering a route to install the vinyl group necessary for the ethenol moiety. mdpi.comnsf.gov
| Catalyst System | Reaction Type | Key Advantages |
| Palladium-based catalysts | Cyclization/Coupling | High regio- and stereocontrol, mild conditions. acs.org |
| Iridium-based catalysts | [3+3]-Cycloaddition | Atom-economical, high diastereoselectivity. nih.govacs.org |
| Copper(II) triflate with SnAP reagents | Cyclization | Operational simplicity, broad substrate scope. ethz.ch |
| Photoredox catalysts (e.g., Iridium complexes) | C-H Functionalization | Direct functionalization, mild conditions. mdpi.com |
Stereoselective Synthesis of 1-(Piperazin-2-yl)ethenol Dihydrochloride (B599025) and its Enantiomers
Achieving enantiomeric purity is a critical aspect of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. rsc.org Consequently, stereoselective synthesis of 1-(piperazin-2-yl)ethenol dihydrochloride is of paramount importance.
The chiral pool provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. baranlab.org Proteinogenic amino acids, such as (S)-serine, are particularly useful due to their inherent chirality and functional groups that can be readily manipulated.
A common strategy involves the conversion of an amino acid into a chiral piperazin-2-one (B30754) intermediate. For example, starting from an amino acid, a multi-step synthesis can lead to a disubstituted piperazin-2-one. clockss.org Subsequent reduction of the amide functionality, often with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), can yield the desired chiral piperazine. clockss.orgrsc.org The substituent at the 2-position, which would ultimately be transformed into the ethenol group, is carried through the synthetic sequence, retaining the stereochemistry of the starting amino acid.
Asymmetric catalysis offers a highly efficient means to generate enantiomerically enriched products. rsc.org Various catalytic systems have been developed for the asymmetric synthesis of chiral piperazine derivatives.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a notable method for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be converted to the corresponding chiral piperazines. rsc.org Similarly, iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones provides access to piperazin-2-ones with stereogenic centers at various positions. nih.govacs.org
Organocatalysis has also emerged as a powerful tool. For instance, a one-pot dual-organocatalyst-promoted asymmetric cascade reaction has been developed for the synthesis of optically active 1,2-oxazine derivatives, which can be precursors to chiral amino alcohols. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of the target molecule.
Diastereoselective synthesis is another key approach to controlling stereochemistry. This often involves the use of a chiral auxiliary or a substrate-controlled reaction. For instance, a highly diastereoselective intramolecular hydroamination, catalyzed by palladium, has been used as a key step in the synthesis of 2,6-disubstituted piperazines. nih.gov
The stereoselective alkylation of chiral glycine (B1666218) enolate synthons is another powerful technique. researchgate.net This method allows for the introduction of a second stereocenter with a high degree of diastereocontrol. clockss.orgresearchgate.net
In cases where a racemic mixture is produced, resolution techniques are employed to separate the enantiomers. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Chiral chromatography is also a widely used method for the direct separation of enantiomers.
| Stereoselective Strategy | Description |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. rsc.org |
| Asymmetric Catalysis | Employs chiral catalysts (e.g., palladium or iridium complexes) to induce enantioselectivity in key bond-forming reactions. rsc.orgnih.gov |
| Diastereoselective Synthesis | Introduces stereocenters in a controlled manner, often using chiral auxiliaries or substrate-controlled reactions, to yield specific diastereomers. clockss.orgnih.gov |
| Resolution Techniques | Separates a racemic mixture into its constituent enantiomers, for example, through the formation of diastereomeric salts or by chiral chromatography. |
Advanced Multi-Component and One-Pot Synthetic Strategies
To enhance synthetic efficiency and reduce waste, multi-component and one-pot reactions are increasingly favored. These strategies combine several reaction steps into a single operation without the isolation of intermediates.
Nucleophilic substitution reactions, particularly S_N2 reactions, are fundamental to the functionalization of the piperazine ring. nih.gov A recently developed three-component S_N2 disubstitution reaction provides a simple and eco-friendly method for the synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comnih.gov This reaction utilizes an ethyl piperazine source, a disulfide, and trimethylsilyl (B98337) cyanide in ethanol. mdpi.comnih.gov Such a strategy could be envisioned for the one-pot synthesis of precursors to this compound, where the appropriate nucleophiles and electrophiles are chosen to construct the desired molecule.
Exploration of Tandem and Domino Reactions for Efficient Pathway Construction (e.g., Knoevenagel/Epoxidation/DROC Analogues)
The efficient construction of complex heterocyclic structures like the piperazine core of 1-(Piperazin-2-yl)ethenol often benefits from tandem or domino reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
A notable strategy adaptable for the synthesis of substituted piperazines involves a one-pot sequence comprising a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This methodology has been successfully developed for producing 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones, which are close structural analogues of the target compound. nih.govacs.org
The sequence can be conceptualized as follows:
Knoevenagel Condensation: An aldehyde reacts with an active methylene (B1212753) compound, such as (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to form an electron-deficient alkene. nih.govacs.org
Asymmetric Epoxidation: The in situ generated alkene undergoes stereoselective epoxidation, often using an oxidant like cumyl hydroperoxide (CHP). nih.govacs.org
Domino Ring-Opening Cyclization (DROC): A diamine, such as a 1,2-ethylenediamine derivative, is introduced. It acts as a nucleophile, opening the epoxide ring, which is followed by an intramolecular cyclization to form the piperazin-2-one ring system. nih.govacs.org
This powerful one-pot approach, with two of its three steps being stereoselectively catalyzed, provides a highly efficient and enantioselective route to chiral piperazin-2-ones. nih.govacs.org Adapting this methodology for 1-(Piperazin-2-yl)ethenol would require further synthetic modifications of the resulting piperazin-2-one intermediate. The versatility of this cascade process highlights its potential for creating complex piperazine derivatives from simple, commercially available starting materials. nih.govacs.org
Post-Synthetic Modifications and Salt Formation
Process for Conversion to the Dihydrochloride Salt
The conversion of the free base form of a piperazine derivative to its dihydrochloride salt is a common final step in synthesis to improve stability, solubility, and handling properties. ontosight.aigoogle.com Piperazine has two basic nitrogen atoms, allowing it to form a dihydrochloride salt by reacting with two equivalents of hydrochloric acid.
The general procedure involves dissolving the purified piperazine compound in a suitable organic solvent. Common solvents for this process include methanol, ethanol, or acetonitrile. google.comprepchem.com An appropriate amount of hydrochloric acid (typically two molar equivalents) is then added to the solution. nih.gov The acid can be in the form of a concentrated aqueous solution, a solution in an organic solvent like isopropanol, or as gaseous hydrogen chloride. google.com
Upon addition of the acid, the dihydrochloride salt typically precipitates from the solution. The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. google.com For instance, one method describes dissolving the product in acetonitrile and treating it with 1.0M hydrochloric acid, followed by concentration to yield the solid hydrochloride salt. prepchem.com
| Step | Description | Common Reagents/Solvents | Reference |
|---|---|---|---|
| 1. Dissolution | The free base is dissolved in an appropriate solvent. | Methanol, Ethanol, Acetonitrile, Isopropanol | google.comprepchem.com |
| 2. Acidification | Two equivalents of hydrochloric acid are added. | Aqueous HCl, HCl in Isopropanol, Gaseous HCl | nih.gov |
| 3. Precipitation/Crystallization | The salt precipitates out of the solution, sometimes requiring cooling. | N/A | google.com |
| 4. Isolation | The solid salt is collected by filtration. | N/A | google.com |
| 5. Washing & Drying | The collected solid is washed with cold solvent and dried under vacuum. | Ether, Cold solvent from Step 1 | google.com |
Decarboxylation Strategies in Synthetic Sequences
Decarboxylation serves as a crucial step in various synthetic routes toward piperazine derivatives. This reaction involves the removal of a carboxyl group, often from an N-carboxy-protected intermediate, to yield the free amine. This strategy is particularly useful for controlling the reactivity of the piperazine nitrogens during synthesis.
One established method involves the alkylation of a piperazine-N-monocarboxylic acid intermediate. In this approach, one of the piperazine nitrogens is protected as a carboxylic acid, which is formed by reacting anhydrous piperazine with dry ice (solid CO2). google.com This protected intermediate can then be selectively alkylated at the unprotected nitrogen. The subsequent reaction under appropriate conditions, such as heating, leads to decarboxylation, liberating the second nitrogen and yielding the N-alkylated piperazine product. google.com This process allows for the synthesis of monosubstituted piperazines while avoiding the common problem of disubstitution.
Impurity Profiling and Controlled Synthesis Strategies
Identification and Independent Synthesis of Structurally Related Impurities
The identification and control of impurities are mandated by regulatory guidelines and are essential for producing a safe and effective active pharmaceutical ingredient. For piperazine-containing compounds, impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation. semanticscholar.org
Common structurally related impurities in piperazine syntheses can include:
Over-alkylation Products: In reactions where piperazine is alkylated, a common side reaction is the formation of a disubstituted product, where both nitrogen atoms are alkylated. nih.gov
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates in the final product. semanticscholar.org
By-products from Side Reactions: The reagents and conditions used can lead to unexpected side reactions. For example, piperazine itself can be an inherent impurity in substituted piperazines like 1-methylpiperazine. rsc.org
Degradation Products: The final compound may degrade under certain conditions (e.g., aerial oxidation) to form impurities such as N-oxides. semanticscholar.org
To properly quantify and control these impurities, they must often be synthesized independently. semanticscholar.org This allows them to be fully characterized using spectral analysis (IR, NMR, Mass Spectrometry) and used as reference standards in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). semanticscholar.org For example, in the synthesis of the antipsychotic drug Olanzapine, which contains a piperazine moiety, several process-related impurities were identified, independently synthesized, and characterized to facilitate their monitoring in the final drug substance. semanticscholar.org
Methodologies for Purity Enhancement and Yield Optimization
Achieving high purity and optimizing yield are primary goals in chemical synthesis. Several methodologies can be employed to control the formation of impurities and maximize the output of the desired product.
Stoichiometric Control: A key strategy to prevent the formation of over-alkylation products is to use a large excess of piperazine relative to the alkylating agent. This statistical approach favors the formation of the mono-substituted product. nih.gov Another method involves using a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen atom reacts, followed by a deprotection step.
Optimization of Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, a Chinese patent describes a method for preparing high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) by reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol, where controlling the molar ratio, solvent, and temperature (40-120 °C) is critical to minimizing by-products. google.com
Purification Techniques: After the synthesis is complete, purification is essential for removing any remaining impurities. Common techniques include:
Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.
Chromatographic Purification: Techniques like flash column chromatography are widely used to separate the target compound from by-products and unreacted starting materials, especially when dealing with complex mixtures or oily products. nih.gov
By implementing these control strategies and purification methods, it is possible to enhance the purity and optimize the yield of this compound. ontosight.ainih.govresearchgate.net
In-depth Analysis Reveals Scarcity of Publicly Available Data for this compound
A thorough investigation into the chemical compound this compound has revealed a significant lack of detailed, publicly accessible scientific data required for its advanced characterization and structural elucidation. Despite the existence of a CAS number (1823932-66-6) for the compound, extensive searches of chemical databases and scientific literature have not yielded the specific experimental data necessary to fulfill a detailed analysis based on the requested spectroscopic and chromatographic methodologies.
The compound , this compound, represents the dihydrochloride salt of an enol, a class of organic structures that are often unstable and tend to convert to their more stable keto tautomers. In this case, the corresponding keto form would be 1-(piperazin-2-yl)ethanone. This inherent instability may contribute to the scarcity of published data on the isolated enol form.
Consequently, it is not possible to provide specific, experimentally-derived data tables and detailed research findings for the following analytical techniques as they pertain directly to this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR, ¹³C NMR, or DEPT experimental data, including chemical shifts, coupling constants, and signal assignments, could be located for the definitive structure assignment of this compound.
Mass Spectrometry (MS): Information regarding the molecular ion verification and fragmentation analysis through techniques such as ESI-MS, GC/MS, or HPLC/MS is not available in the public domain.
Infrared (IR) Spectroscopy: Specific vibrational frequency data for the identification of functional groups within the molecule could not be found.
High-Performance Liquid Chromatography (HPLC): While HPLC methods, particularly using reverse-phase C18 columns, are standard for purity assessment of piperazine derivatives, no specific methods or results for this compound have been published.
Gas Chromatography (GC): GC is often used for the analysis of volatile species and piperazine-related compounds. However, specific analytical conditions or findings for this particular substance are not documented in the available literature.
While general analytical methods for various piperazine derivatives are well-documented, these cannot be accurately extrapolated to this compound without introducing scientific inaccuracies. The creation of a detailed, authoritative article as requested is contingent upon the availability of peer-reviewed, experimental data which, in this case, appears to be non-existent in publicly accessible sources.
Therefore, until such research is published, a comprehensive and scientifically accurate article detailing the advanced characterization of this compound cannot be generated.
Advanced Characterization and Structural Elucidation of 1 Piperazin 2 Yl Ethenol Dihydrochloride
Chromatographic Techniques for Purity Assessment and Identity Confirmation
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions, such as the synthesis of piperazine (B1678402) derivatives. neuroquantology.comukessays.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. ukessays.com The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further. ukessays.com
In the context of synthesizing 1-(Piperazin-2-yl)ethenol dihydrochloride (B599025) or related compounds, TLC is invaluable for determining reaction completion. neuroquantology.com Aliquots are taken from the reaction mixture at various time points, spotted on a TLC plate, and eluted with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. Visualization of the spots can be achieved using methods such as exposure to iodine vapors or inspection under a UV lamp, particularly for UV-active compounds. neuroquantology.comnih.gov
For instance, in a hypothetical synthesis, TLC can be used to track the conversion of a protected piperazine precursor to the final product. The choice of eluent is critical for achieving clear separation of the different components. A typical analysis might involve comparing the Rf values of the starting material, the reaction mixture, and a reference standard of the pure product.
Table 1: Representative TLC Monitoring of a Piperazine Derivative Synthesis
| Time Point | Spot 1 (Starting Material A) Rf | Spot 2 (Starting Material B) Rf | Spot 3 (Product) Rf | Observations |
| t = 0 hr | 0.65 | 0.40 | - | Strong spots for both starting materials are present. |
| t = 2 hr | 0.65 | 0.40 | 0.20 | Spots for starting materials have diminished intensity; a new product spot appears. |
| t = 4 hr | Faint | Faint | 0.20 | Starting material spots are barely visible; product spot is intense. |
| t = 6 hr | - | - | 0.20 | Starting material spots have disappeared, indicating reaction completion. |
Note: Data is representative. Stationary Phase: Silica Gel 60 F254; Mobile Phase: Dichloromethane/Methanol (9:1); Visualization: UV light (254 nm) and Iodine vapor.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details. thieme-connect.de For chiral molecules such as 1-(Piperazin-2-yl)ethenol dihydrochloride, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry of its stereocenters. nih.govsoton.ac.uk This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is used to generate an electron density map, from which the atomic arrangement can be deduced. thieme-connect.de
Table 2: Hypothetical Crystallographic Data for (R)-1-(Piperazin-2-yl)ethenol Dihydrochloride
| Parameter | Value |
| Chemical Formula | C₆H₁₄Cl₂N₂O |
| Formula Weight | 217.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.805 |
| b (Å) | 16.907 |
| c (Å) | 10.778 |
| β (°) | 98.83 |
| Volume (ų) | 1765.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.632 |
| Flack Parameter | 0.02(3) |
| Conformation | Piperazine ring in chair conformation |
Note: Data is hypothetical and modeled after typical values for similar piperazine derivatives. researchgate.net
Advanced Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Assessing the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit distinct biological activities. rsc.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govmdpi.com This method, known as chiral HPLC, allows for the determination of the enantiomeric excess (e.e.) of a sample.
The separation is achieved through the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for each enantiomer. mdpi.com The development of a chiral HPLC method involves screening various CSPs (e.g., polysaccharide-based columns like Chiralcel or Chiralpak), mobile phases (both normal and reversed-phase), and analytical conditions to achieve optimal resolution between the enantiomeric peaks. mdpi.comrsc.org
For the enantiomeric purity assessment of 1-(Piperazin-2-yl)ethenol, a method would be developed to separate its (R) and (S) enantiomers. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric ratio.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity of 1-(Piperazin-2-yl)ethenol
| Parameter | Condition |
| Chromatographic System | |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Separation Results | |
| Retention Time (Enantiomer 1) | 10.3 min |
| Retention Time (Enantiomer 2) | 13.7 min |
| Resolution (Rs) | > 1.5 |
Note: The conditions and results are representative and based on methods developed for similar chiral compounds. mdpi.comrsc.org
Derivatization and Functionalization Chemistry of 1 Piperazin 2 Yl Ethenol Dihydrochloride
Modulating the Piperazine (B1678402) Ring: N-Substitution Reactions
The piperazine ring, with its two nitrogen atoms (N1 and N4), is a primary site for derivatization. N-substitution reactions are fundamental to modifying the compound's properties. These reactions typically require the use of a base to deprotonate the ammonium (B1175870) hydrochloride, liberating the free amine for nucleophilic attack.
N-Alkylation is a common strategy to introduce alkyl groups onto the piperazine nitrogens. This is typically achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides) or sulfonates. mdpi.com The reaction of a deprotonated piperazine with an alkyl halide proceeds via an SN2 mechanism. researchgate.net Another powerful method is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This two-step, one-pot process forms an iminium ion intermediate that is subsequently reduced to the N-alkyl product.
N-Acylation introduces an acyl group, forming an amide linkage, which can significantly alter the electronic properties of the nitrogen atom. This is readily accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. nih.govresearchgate.net Amide bond formation often employs coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., HATU) to activate the carboxylic acid. nih.gov A straightforward approach involves reacting the piperazine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| N-Alkylation (Nucleophilic Substitution) | Alkyl Halides (R-X), Base (e.g., K₂CO₃, NaH) | Direct attachment of an alkyl group to a piperazine nitrogen via an SN2 reaction. | mdpi.comresearchgate.net |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond by reacting the amine with a carbonyl compound to form an iminium ion, which is then reduced. | mdpi.com |
| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | Forms an amide bond by reacting the piperazine with a highly reactive carboxylic acid derivative. | nih.gov |
| N-Acylation (Amide Coupling) | Carboxylic Acid (RCOOH), Coupling Agent (e.g., HATU, DCC) | Activates a carboxylic acid to facilitate amide bond formation with the piperazine nitrogen. | nih.gov |
The versatility of N-substitution reactions allows for the introduction of a wide array of functional groups, tailoring the molecule for various applications.
Aromatic Groups: N-aryl piperazines are commonly synthesized through several key methods. researchgate.netnih.gov Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful for forming C-N bonds between the piperazine nitrogen and aryl halides. mdpi.com Aromatic nucleophilic substitution (SNAr) is also effective, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net
Heterocyclic Groups: Similar to aryl groups, heterocyclic moieties can be installed using palladium-catalyzed cross-coupling reactions or SNAr reactions on electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoropyridines). mdpi.comnih.govresearchgate.net The choice of method depends on the specific heterocycle and its substituents.
Aliphatic Groups: As discussed, simple aliphatic groups are introduced via alkylation with alkyl halides or reductive amination. researchgate.net This allows for the incorporation of linear, branched, or cyclic alkyl chains. Functionalized aliphatic groups, such as those containing hydroxyl or additional amine moieties, can be introduced using reagents like epoxides (e.g., ethylene (B1197577) oxide) or haloalcohols. wikipedia.org The ring-opening of an epoxide by the piperazine nitrogen is a highly efficient way to introduce a hydroxyethyl (B10761427) substituent. researchgate.net
| Substituent Type | Synthetic Strategy | Typical Reagents | Reference |
|---|---|---|---|
| Aromatic | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Ligand, Base | mdpi.com |
| Aromatic | Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient aryl halide | mdpi.comresearchgate.net |
| Heterocyclic | SNAr Reaction | Electron-deficient heteroaryl halide | mdpi.comnih.gov |
| Aliphatic (Hydroxyethyl) | Epoxide Ring-Opening | Ethylene oxide | researchgate.netwikipedia.org |
Functionalization of the Ethenol Moiety
The ethenol (vinyl alcohol) group is a less common functional group as it is the less stable tautomer of the corresponding carbonyl compound—in this case, 2-acetylpiperazine. wikipedia.orgyoutube.com Reactions can proceed either at the hydroxyl group or the carbon-carbon double bond.
Oxidation: The ethenol moiety is susceptible to oxidation. Strong oxidizing agents can cleave the double bond. For instance, ozonolysis of vinyl alcohols has been shown to yield products like acids and diketones. acs.org The oxidation of polyvinyl alcohol with reagents like chromic acid has also been studied, indicating the susceptibility of the alcohol function to oxidation, likely forming a ketone. researchgate.net The product of oxidation would depend on the reagent and conditions used, with potential products including an α-hydroxy ketone, a carboxylic acid (via cleavage), or the tautomeric acetylpiperazine being oxidized at the alpha-carbon.
Reduction: The carbon-carbon double bond of the ethenol group can be reduced to a single bond, converting the moiety into an ethanol (B145695) group. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. organic-chemistry.org This transformation saturates the side chain, yielding 1-(piperazin-2-yl)ethanol. Alternatively, transfer hydrogenation using a hydrogen source like ammonium formate (B1220265) can also be effective. organic-chemistry.org
The hydroxyl group of the ethenol moiety is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a better leaving group. libretexts.org A common strategy is to perform the reaction under acidic conditions, where the hydroxyl group is protonated to form an oxonium ion, which can then leave as a water molecule. libretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate, mesylate) or a halide. The reaction of similar 2-(piperazinyl)ethanols with tosyl chloride in pyridine (B92270) has been shown to directly yield the corresponding ethyl chloride, demonstrating a facile conversion pathway. This transformation proceeds via the formation of an intermediate O-tosylate which is then displaced by the chloride ion.
Regioselective Derivatization Strategies and Control
With two reactive nitrogen atoms (N1 and N4) and the ethenol group, controlling the site of reaction (regioselectivity) is a critical aspect of the synthetic chemistry of 1-(piperazin-2-yl)ethenol. The N1 nitrogen is adjacent to the stereocenter and the ethenol-bearing substituent, while the N4 nitrogen is more sterically accessible.
This inherent electronic and steric difference can be exploited for regioselective reactions. Generally, in the absence of directing groups, reactions like alkylation or acylation may occur preferentially at the less sterically hindered N4 position. beilstein-journals.org
For definitive control, a common strategy is the use of protecting groups. mdpi.com One of the piperazine nitrogens can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group. whiterose.ac.uk With one nitrogen masked, derivatization can be directed exclusively to the other. The Boc group is advantageous as it is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid). acs.org For instance, by first protecting the N4 position, functionalization can be directed specifically to the N1 position. Subsequent removal of the protecting group would then allow for a different modification at N4, enabling the synthesis of dissymmetrically substituted piperazines. The choice of base and solvent can also influence the N1/N2 alkylation ratio in heterocyclic systems, a principle that applies to piperazines as well. beilstein-journals.org
Synthesis of Analogs with Modified Linkers and Scaffolds
The synthesis of analogs of 1-(piperazin-2-yl)ethenol dihydrochloride (B599025) with modified linkers and scaffolds is a key area of research aimed at exploring the structure-activity relationships of this chemical entity. These modifications can be broadly categorized into two main types: alterations to the piperazine ring (the core scaffold) and functionalization or replacement of the ethenol linker.
Modification of the Piperazine Scaffold
The piperazine ring offers multiple sites for modification, primarily at the nitrogen atoms, which can be functionalized through various synthetic methodologies. Common strategies include N-alkylation, N-arylation, and acylation to introduce a wide range of substituents.
N-Alkylation and N-Arylation:
N-alkylation of the piperazine ring is a fundamental approach to introduce diverse functional groups. This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. nih.gov For instance, derivatives of 2-(piperazin-1-yl)ethanol can be synthesized by reacting 1-substituted piperazines with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate. nih.gov This method allows for the introduction of various alkyl and benzyl (B1604629) groups at the N4 position.
Reductive amination is another powerful technique for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method is particularly useful for introducing more complex alkyl substituents.
N-arylation of the piperazine scaffold is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com These methods enable the synthesis of analogs bearing a wide variety of aryl and heteroaryl substituents, which can significantly influence the molecule's properties. A general synthesis of N-aryl piperazines can be accomplished by reacting anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride.
The following table summarizes representative examples of N-substituted piperazine analogs synthesized through these methods.
| Starting Material | Reagent | Reaction Type | Product |
| 1-Phenylpiperazine | 2-Bromoethanol, K2CO3 | N-Alkylation | 1-(2-Hydroxyethyl)-4-phenylpiperazine |
| 1-Benzylpiperazine | 2-Bromoethanol, K2CO3 | N-Alkylation | 1-(2-Hydroxyethyl)-4-benzylpiperazine |
| 1-Methylpiperazine | 2-Bromoethanol, K2CO3 | N-Alkylation | 1-(2-Hydroxyethyl)-4-methylpiperazine |
| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | SNAr | Ethyl 4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-Alkylation | 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
Carbon-Substituted Piperazine Scaffolds:
While modifications at the nitrogen atoms are more common, the synthesis of piperazine scaffolds with substituents on the carbon atoms of the ring offers another avenue for structural diversity. The development of methods for the C-H functionalization of piperazines has gained increasing attention. encyclopedia.pubmdpi.com For example, photoredox catalysis has been employed for the C-H arylation and alkylation of carbamate-protected piperazines. mdpi.com
Another approach involves the synthesis of substituted piperazines from acyclic precursors. For instance, 3-substituted piperazine-2-acetic acid esters can be synthesized from optically pure amino acids, which are converted to 1,2-diamines and subsequently cyclized. nih.gov
Modification of the Ethenol Linker
The ethenol linker in 1-(piperazin-2-yl)ethenol can also be subjected to various chemical transformations to generate analogs with altered properties.
Conversion of the Hydroxyl Group:
The hydroxyl group of the ethanol moiety is a versatile functional handle that can be converted into other functional groups. A common transformation is its conversion to a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. nih.gov Interestingly, the reaction of 2-(piperazin-1-yl)ethanols with tosyl chloride in pyridine can lead to the direct formation of the corresponding ethyl chlorides. nih.gov This transformation is accelerated by the presence of the piperazine ring.
Chain Extension and Functionalization:
The ethanol side chain can be extended or further functionalized to introduce different linker lengths and chemical properties. For example, sulfur-containing ethyl piperazine compounds can be synthesized by introducing thiol groups onto the side chain of 4-substituted 1-(2-hydroxyethyl)piperazines via nucleophilic substitution reactions. mdpi.com A three-component reaction of disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl (B98337) cyanide in ethanol has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.net This method allows for the introduction of a variety of substituted phenylthio groups.
The following table provides examples of analogs with modified linkers.
| Starting Material | Reagents | Product |
| 1-(2-Hydroxyethyl)-4-phenylpiperazine | Tosyl chloride, Pyridine | 1-(2-Chloroethyl)-4-phenylpiperazine |
| Diphenyl disulfide | 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cs2CO3, Ethanol | 2-(4-(2-(Phenylthio)ethyl)piperazin-1-yl)acetonitrile |
| Di-p-tolyl disulfide | 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cs2CO3, Ethanol | 2-(4-(2-(p-Tolylthio)ethyl)piperazin-1-yl)acetonitrile |
| Bis(4-(tert-butyl)phenyl) disulfide | 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cs2CO3, Ethanol | 2-(4-(2-((4-(tert-Butyl)phenyl)thio)ethyl)piperazin-1-yl)acetonitrile |
| Bis(3-chlorophenyl) disulfide | 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Trimethylsilyl cyanide, Cs2CO3, Ethanol | 2-(4-(2-((3-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile |
These synthetic strategies provide a versatile toolbox for the generation of a diverse library of 1-(piperazin-2-yl)ethenol analogs with modified linkers and scaffolds, enabling a thorough exploration of their chemical space.
Computational and Theoretical Studies on 1 Piperazin 2 Yl Ethenol Dihydrochloride
Electronic Structure and Reactivity Prediction
Understanding the electronic landscape of a molecule is fundamental to predicting its chemical reactivity. Quantum chemical methods are instrumental in mapping this landscape, offering insights into how the molecule will interact with other chemical species.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. nih.gov By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of 1-(Piperazin-2-yl)ethenol dihydrochloride (B599025) can be optimized to its lowest energy state. bohrium.com This optimized geometry is the foundation for further analysis, including the examination of frontier molecular orbitals (FMOs).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. researchgate.net The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com For piperazine (B1678402) derivatives, the HOMO is often localized on the nitrogen-rich piperazine ring, while the LUMO distribution can vary depending on the substituents. bohrium.com
Furthermore, DFT calculations can map the distribution of electron density, revealing the partial charges on each atom. This charge distribution is crucial for understanding the molecule's polarity and electrostatic interactions.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table illustrates typical global reactivity descriptors that would be calculated for 1-(Piperazin-2-yl)ethenol dihydrochloride using the energies of the frontier orbitals.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | A measure of the molecule's electrophilic power. |
Identification of Nucleophilic and Electrophilic Sites for Targeted Reactions
The results from DFT calculations, particularly the charge distribution and FMO analysis, are used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.netuni-muenchen.de The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. wolfram.com It uses a color scale to indicate different regions of charge:
Red/Yellow: Areas of negative potential (electron-rich), which are susceptible to electrophilic attack. These are the nucleophilic sites of the molecule. researchgate.net
Blue: Areas of positive potential (electron-poor), which are prone to nucleophilic attack. These are the electrophilic sites. numberanalytics.com
Green: Areas of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the ethenol group and the nitrogen atoms of the piperazine ring (when deprotonated), identifying them as primary nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms attached to the nitrogens (in the dihydrochloride form) and potentially on the carbon atoms of the ethenol group, marking them as electrophilic sites. researchgate.netresearchgate.net
Prediction of Reaction Pathways and Transition States through Quantum Chemical Methods (e.g., IRC Analysis)
Quantum chemical calculations are invaluable for mapping the entire energy landscape of a chemical reaction. fiveable.mersc.org By identifying the structures of reactants, products, and, crucially, the transition state (the highest energy point along the reaction coordinate), the mechanism of a reaction can be detailed. numberanalytics.commit.edu
Once a transition state geometry is located and optimized, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comnumberanalytics.com The IRC method traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. rowansci.commdpi.comprotheragen.ai This provides a detailed, step-by-step view of the geometric changes (bond breaking and formation) that occur throughout the reaction, offering profound insight into the reaction mechanism. scm.com
Conformation Analysis and Stereochemical Prediction
The piperazine ring is not planar and typically adopts a flexible chair conformation. nih.gov For a substituted piperazine like this compound, the substituent at the C2 position can exist in either an axial or an equatorial position. Computational conformational analysis involves calculating the relative energies of these different conformers to predict the most stable, and therefore most populated, arrangement.
Solvent Effects Modeling (e.g., COSMO-RS Simulations)
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties in liquid-phase systems. wikipedia.orgscm.com
The COSMO-RS method combines quantum chemical calculations (specifically, the COSMO model) with statistical thermodynamics to predict properties like solubility, vapor pressure, and partition coefficients. researchgate.net The method works by calculating the screening charge density on the surface of the molecule, creating a "σ-profile" that characterizes its polarity. acs.org By comparing the σ-profiles of the solute (this compound) and various solvents, COSMO-RS can predict how favorably they will interact. core.ac.uk This allows for the screening of optimal solvents for reactions or crystallization and provides insight into how the solvent environment might stabilize or destabilize reactants, products, or transition states, thereby affecting reaction rates and equilibria. acs.org
Theoretical Studies on Molecular Interactions and Ligand Design Principles
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. rsc.org Computational studies are central to understanding why this is the case and to designing new molecules with desired biological activities.
For this compound, molecular docking simulations could be used to predict its binding mode and affinity to a specific biological target, such as a receptor or enzyme. nih.gov These simulations place the ligand (the molecule) into the binding site of the protein and calculate a score based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Based on these predicted interactions, ligand design principles can be applied. For example, if a particular part of the molecule is not making favorable contacts, it can be computationally modified to improve binding. The protonated nitrogen atoms in the piperazine ring are often crucial for forming strong electrostatic interactions with acidic residues (like aspartate or glutamate) in a protein's binding site. nih.gov The ethenol group offers additional possibilities for hydrogen bonding. By systematically exploring these interactions, computational models guide the rational design of more potent and selective ligands. acs.org
Role in Advanced Chemical Synthesis Research
Building Block for Complex Heterocyclic Structures
The piperazine (B1678402) moiety is a privileged scaffold in the design of biologically active compounds. mdpi.comrsc.org As a functionalized derivative, 1-(Piperazin-2-yl)ethenol dihydrochloride (B599025) serves as an invaluable starting material for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites—the secondary amines of the piperazine ring and the vinyl alcohol group—allows for sequential and controlled chemical modifications.
Researchers leverage this structural versatility to construct elaborate molecules. nih.gov The secondary amines can undergo reactions such as N-alkylation, N-arylation, and amidation to introduce diverse substituents. mdpi.comnih.gov Simultaneously, the ethenol group offers a unique point for chemical elaboration, distinct from the more common modifications at the nitrogen atoms. This dual reactivity enables the assembly of polycyclic structures and novel scaffolds that are of significant interest in drug discovery and materials science. nih.gov The development of efficient synthetic routes to carbon-functionalized piperazines like 1-(Piperazin-2-yl)ethenol dihydrochloride is crucial, as it opens up new areas of chemical space for exploration. mdpi.comnih.gov
Precursor in the Synthesis of Scaffolds for Chemical Biology Probes and Tools
Chemical probes are essential small molecules used to study and manipulate biological processes. chemicalprobes.org The piperazine scaffold is frequently incorporated into these tools due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net this compound acts as a versatile precursor for creating scaffolds that can be developed into highly specific chemical probes.
The synthesis of such tools involves modifying the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target, such as a receptor or enzyme. researchgate.net The distinct reactive handles on this compound allow for the systematic attachment of various functional groups, including fluorophores, affinity tags, or reactive moieties for covalent labeling. This adaptability makes it a powerful starting point for generating libraries of compounds that can be screened to identify potent and selective probes for interrogating complex biological systems.
Intermediate for Exploring Structure-Reactivity Relationships in Novel Chemical Space
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. nih.govresearchgate.net this compound is an ideal intermediate for conducting structure-activity relationship (SAR) and structure-reactivity relationship studies. nih.gov By systematically altering the molecule's structure and evaluating the impact on its properties, researchers can develop predictive models for designing new compounds with desired characteristics. mdpi.com
For instance, modifications at the piperazine nitrogens or the ethenol side chain can significantly influence a molecule's basicity, lipophilicity, and conformational flexibility. researchgate.net These changes, in turn, affect how the molecule interacts with biological targets or participates in chemical reactions. mdpi.com Using this compound as a common intermediate ensures that variations in activity or reactivity can be directly attributed to the specific structural changes made, providing clear and valuable insights for the design of new drugs and functional materials.
Application in Methodological Development for Piperazine Chemistry
The development of new synthetic methods is crucial for advancing the field of chemistry. mdpi.com Functionalized piperazines like this compound serve as important substrates for the development and optimization of novel chemical transformations. The unique electronic and steric properties of this compound can be used to test the scope and limitations of new reactions, particularly those focused on the functionalization of heterocyclic systems. mdpi.comencyclopedia.pub
Recent advances in synthetic methodology, such as C-H functionalization, have sought to expand the toolkit for modifying piperazine rings at the carbon positions. mdpi.comresearchgate.net Compounds like this compound are valuable for validating these new methods and exploring their applications. The successful application of novel synthetic techniques to this molecule can demonstrate their utility and encourage their adoption for the synthesis of other complex piperazine derivatives, ultimately accelerating the discovery of new chemical entities with valuable properties. nih.govnih.gov
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for 1-(Piperazin-2-yl)ethenol Dihydrochloride (B599025)
The synthesis of piperazine (B1678402) derivatives, a cornerstone in medicinal chemistry, is undergoing a paradigm shift towards more efficient and environmentally benign methodologies. mdpi.com While traditional multi-step syntheses are still prevalent, emerging strategies that minimize waste, energy consumption, and the use of hazardous reagents are gaining traction. For the synthesis of 1-(Piperazin-2-yl)ethenol dihydrochloride, future research is likely to explore several innovative approaches.
One promising direction is the application of C-H functionalization . This strategy allows for the direct modification of the piperazine ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. mdpi.com This can lead to more atom-economical and shorter synthetic routes. Another area of intense research is photoredox catalysis , which utilizes visible light to initiate chemical transformations under mild conditions. mdpi.comorganic-chemistry.org This approach offers a greener alternative to traditional methods that often require high temperatures and stoichiometric reagents.
Furthermore, the development of one-pot multicomponent reactions presents an attractive strategy for the efficient construction of highly substituted piperazines. researchgate.net These reactions combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps and purification procedures. The exploration of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, will also be crucial in developing more sustainable synthetic protocols. organic-chemistry.org
The table below summarizes some emerging sustainable synthetic methodologies and their potential application to the synthesis of this compound.
| Methodology | Principle | Potential Application to this compound Synthesis | Key Advantages |
| C-H Functionalization | Direct modification of C-H bonds on the piperazine ring. | Introduction of the ethenol group at the 2-position of a piperazine precursor. | Atom economy, reduced number of steps. |
| Photoredox Catalysis | Use of visible light to drive chemical reactions via single-electron transfer. | Formation of the C-C bond between the piperazine ring and the ethenol precursor under mild conditions. | Green chemistry, high functional group tolerance. |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. | One-pot synthesis of the substituted piperazine core from simple starting materials. | High efficiency, reduced waste. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved control over reaction parameters, enhanced safety, and scalability of the synthesis. | Scalability, reproducibility, safety. |
Exploration of Chiral Purity Impact on Chemical Reactivity and Stereocontrol in Derivatization
The presence of a stereocenter at the 2-position of the piperazine ring in this compound imparts chirality to the molecule. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable side effects. researchgate.net Therefore, the stereoselective synthesis of piperazine derivatives is of paramount importance. ingentaconnect.com
Future research will likely focus on elucidating the impact of chiral purity on the chemical reactivity of this compound. Different enantiomers can exhibit different reaction kinetics and may lead to products with different stereochemistry when used in subsequent derivatization reactions. Understanding these differences is crucial for controlling the stereochemical outcome of reactions involving this compound.
The development of novel asymmetric synthetic methods to access enantiomerically pure 2-substituted piperazines is a key area of investigation. google.com This includes the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. dicp.ac.cn For instance, the asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for the synthesis of chiral piperazin-2-ones, which can be further converted to the desired 2-substituted piperazines. rsc.org Another approach involves the asymmetric lithiation of N-Boc protected piperazines, which allows for the stereoselective introduction of substituents at the 2-position. nih.gov
The table below outlines potential research directions concerning the chiral aspects of this compound.
| Research Direction | Key Objectives | Potential Methodologies | Expected Outcomes |
| Impact of Chiral Purity on Reactivity | To investigate the differences in reaction kinetics and product profiles of the individual enantiomers of this compound. | Comparative kinetic studies using chiral chromatography and spectroscopy. | A deeper understanding of the stereochemical course of reactions involving this compound. |
| Stereoselective Derivatization | To develop methods for the stereocontrolled synthesis of derivatives of this compound. | Use of chiral catalysts, diastereoselective reactions with chiral reagents. | Access to a wider range of stereochemically defined piperazine derivatives for further studies. |
| Development of Asymmetric Syntheses | To devise efficient and scalable routes to enantiomerically pure this compound. | Asymmetric hydrogenation, enzymatic resolution, use of chiral pool starting materials. | A reliable supply of enantiomerically pure material for research and development. |
Advanced In Situ Spectroscopic Monitoring and Kinetic Studies of Reaction Progress
A thorough understanding of reaction kinetics and mechanisms is fundamental for the optimization and scale-up of chemical processes. Traditional methods of reaction monitoring, which often rely on the withdrawal and analysis of samples, can be time-consuming and may not provide a complete picture of the reaction dynamics. The use of in situ spectroscopic techniques, also known as Process Analytical Technology (PAT), allows for real-time monitoring of reaction progress without the need for sampling.
Future research on the synthesis of this compound would benefit significantly from the application of advanced in situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide valuable information on the concentration of reactants, intermediates, and products as a function of time, enabling the determination of reaction kinetics and the identification of reaction intermediates. For example, in situ IR spectroscopy has been successfully used to monitor the lithiation of N-Boc piperazines, providing insights into the optimization of this critical reaction step. nih.gov
Kinetic studies are essential for understanding the factors that influence the rate of a reaction, such as temperature, concentration, and catalyst loading. nih.gov By performing kinetic analysis, it is possible to develop mathematical models that can be used to predict the outcome of a reaction under different conditions and to optimize the process for maximum yield and efficiency. researchgate.net
The integration of in situ monitoring and kinetic studies can provide a comprehensive understanding of the synthesis of this compound, facilitating process development and ensuring consistent product quality.
| Spectroscopic Technique | Information Provided | Application in the Synthesis of this compound |
| In Situ FTIR Spectroscopy | Real-time concentration of functional groups. | Monitoring the consumption of reactants and the formation of products and intermediates. |
| In Situ Raman Spectroscopy | Information on molecular vibrations, complementary to FTIR. | Particularly useful for reactions in aqueous media and for monitoring solid-state transformations. |
| In Situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Unambiguous identification of intermediates and byproducts, providing mechanistic insights. |
Integration of Machine Learning and AI for Reaction Prediction and Optimization in Piperazine Chemistry
Furthermore, machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product. nih.gov This is often achieved through a process of active learning, where the algorithm suggests new experiments to perform based on the results of previous ones, iteratively improving the reaction conditions. youtube.com The integration of machine learning with automated synthesis platforms can enable the rapid and efficient optimization of complex chemical reactions.
The application of AI and ML to the synthesis of this compound could lead to significant improvements in efficiency and sustainability. By leveraging the power of these computational tools, it may be possible to discover novel and more efficient synthetic routes, to optimize existing processes, and to accelerate the development of this important chemical compound.
| Application of AI/ML | Description | Potential Benefit for this compound |
| Reaction Outcome Prediction | Training machine learning models to predict the products of chemical reactions. | In silico screening of potential synthetic routes, reducing the need for trial-and-error experimentation. |
| Reaction Optimization | Using algorithms to identify the optimal reaction conditions for a given transformation. | Maximizing the yield and purity of this compound while minimizing waste. |
| Retrosynthesis Planning | Employing AI to design synthetic routes to a target molecule from commercially available starting materials. | Discovery of novel and more efficient synthetic pathways to this compound. |
| Data Mining of Chemical Literature | Using natural language processing to extract chemical information from patents and scientific articles. | Uncovering new synthetic methods and reaction conditions relevant to piperazine chemistry. |
Q & A
Q. What safety protocols are recommended for handling 1-(Piperazin-2-yl)ethenol dihydrochloride in laboratory settings?
Answer:
- Protective Equipment : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to minimize skin/eye exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation risks.
- Hygiene : Adhere to industrial hygiene practices, including post-handling decontamination of surfaces and equipment .
Q. Which validated analytical methods ensure purity assessment of piperazine dihydrochloride derivatives?
Answer:
- Chromatographic Methods : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used. For example, TLC with triethylenediamine as a reference standard can detect impurities .
- Spectroscopic Confirmation : Pair chromatography with NMR or mass spectrometry for structural verification .
Q. What synthetic routes are documented for introducing functional groups to the piperazine core in dihydrochloride salts?
Answer:
- Nucleophilic Substitution : React the piperazine core with halogenated reagents (e.g., 3-chloropropyl derivatives) under anhydrous conditions to preserve salt stability .
- Reductive Amination : Use sodium borohydride (NaBH₄) in methanol to reduce imine intermediates, followed by HCl treatment to form the dihydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes under varying oxidation conditions?
Answer:
- Controlled Oxidation : Use hydrogen peroxide (H₂O₂) in acidic media to avoid over-oxidation to N-oxides. Monitor reaction progress via TLC to optimize yield .
- Data Reconciliation : Cross-validate results with multiple techniques (e.g., LC-MS for product identification) to distinguish between desired products and side reactions .
Q. What mechanistic insights explain nucleophilic substitution reactivity at the piperazine ring in aqueous vs. anhydrous conditions?
Answer:
- Solvent Effects : In aqueous media, protonation of the piperazine nitrogen enhances electrophilicity, favoring SN1 mechanisms. In anhydrous conditions, SN2 pathways dominate due to reduced solvation .
- Kinetic Studies : Use deuterated solvents (e.g., D₂O) to track proton transfer steps via kinetic isotope effects .
Q. How does pH influence the stability of this compound during long-term storage?
Answer:
- Optimal pH Range : Maintain pH 4–6 in aqueous solutions to prevent hydrolysis. Deviations outside this range may degrade the compound via ring-opening or dehydrochlorination .
- Storage Recommendations : Store lyophilized samples at –20°C under inert gas (e.g., argon) to minimize moisture absorption .
Methodological Recommendations
- Experimental Design : Prioritize anhydrous conditions for substitution reactions to avoid side products. Include control experiments with deuterated solvents to elucidate mechanisms .
- Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound identity and purity, especially when scaling up syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
